molecular formula C22H25N3O5S B2666345 3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-72-4

3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2666345
CAS No.: 941880-72-4
M. Wt: 443.52
InChI Key: GPWGPGGAPLNGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a benzyl group at position 3 and a sulfonyl-substituted aryl moiety at position 6. This article compares its structural and pharmacological properties with analogous compounds to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

3-benzyl-8-(4-methoxy-3-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-16-14-18(8-9-19(16)30-2)31(28,29)24-12-10-22(11-13-24)20(26)25(21(27)23-22)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWGPGGAPLNGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic anhydride. This step often requires the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a base such as potassium carbonate in an organic solvent like acetonitrile.

    Sulfonylation: The sulfonyl group is typically introduced through a sulfonylation reaction using a sulfonyl chloride derivative, such as 4-methoxy-3-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the spirocyclic structure may allow for unique binding interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Scaffold Modifications

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is shared among analogs, but substituent variations critically influence bioactivity:

a) 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • Structure : Lacks the sulfonyl group; features a simple benzyl group at position 7.
  • Role: Serves as a precursor in synthesizing more complex derivatives (e.g., via hydrogenolysis or Suzuki coupling) .
b) RS102221 (8-[5-(2,4-Dimethoxy-5-(4-Trifluoromethylphenylsulfonamido)Phenyl-5-Oxopentyl)-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione)
  • Structure : Contains a trifluoromethylphenylsulfonamido group and dimethoxy substituents.
  • Activity : Potent 5-HT2C receptor antagonist (IC50 < 10 nM) used in neuropharmacological studies .
  • SAR Insight : Sulfonamide and electron-withdrawing groups (e.g., CF3) enhance receptor binding affinity and metabolic stability .
c) WASp-Targeting SMC #13 (8-(2,3-Dihydro-1H-Inden-2-yl)-1-Isobutyl-3-(4-Methoxybenzyl)-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione)
  • Structure : Bulky indenyl and 4-methoxybenzyl substituents.
  • Activity : Induces degradation of WASp protein, inhibiting malignant hematopoietic cell proliferation .
  • SAR Insight : Hydrophobic substituents (e.g., indenyl) improve membrane permeability and target engagement in cellular assays .

Substituent-Specific Effects

a) Sulfonyl vs. Carbonyl Groups
  • Target Compound : The 4-methoxy-3-methylphenylsulfonyl group increases acidity (pKa ~1–2) and hydrogen-bonding capacity, favoring interactions with polar enzyme pockets.
  • Analog () : 8-(2H-1,3-Benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]- derivative replaces sulfonyl with benzodioxole carbonyl.
    • Impact : Reduced logP (2.11 vs. sulfonyl analogs) and altered selectivity profiles due to weaker electron-withdrawing effects .
b) Aromatic Substitutions
  • Fluorophenyl vs. Chlorophenyl : Fluorine in ’s analog enhances electronegativity, improving binding to aromatic-rich regions of targets (e.g., kinases) .
  • Chlorophenyl () : 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]- derivative shows higher logD (lipophilicity), influencing blood-brain barrier penetration .

Table 1: Comparative Properties of Selected Analogs

Compound Name Substituents (Positions 3 & 8) Molecular Weight logP Key Activity/Use Reference
Target Compound 3-Benzyl, 8-(4-methoxy-3-methylsulfonyl) ~480* ~2.5* Hypothesized serotonin modulation -
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-Benzyl 260.3 1.8 Synthetic precursor
RS102221 8-(Trifluoromethylphenylsulfonamido-pentyl) 635.6 3.2 5-HT2C antagonist
WASp-Targeting SMC #13 8-Indenyl, 3-(4-methoxybenzyl) 483.6 3.5 WASp degradation inducer
Compound 8-Benzodioxole carbonyl, 3-(4-fluorobenzyl) 425.4 2.11 Undisclosed

*Estimated based on structural analogs.

Research Findings and Implications

  • Selectivity : Sulfonyl groups (as in RS102221) confer subtype selectivity for 5-HT2 receptors over dopaminergic targets .
  • Therapeutic Potential: Bulky substituents (e.g., WASp-targeting SMC #13) enable protein degradation, a promising strategy in oncology .
  • Optimization Opportunities : Fluorine or chlorine incorporation () balances lipophilicity and target engagement, guiding lead optimization .

Biological Activity

The compound 3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol

Research indicates that compounds within the triazaspirodecane class may exhibit a variety of biological activities through several mechanisms:

  • Inhibition of Mitochondrial Permeability Transition Pore (mPTP) :
    • Studies have shown that certain derivatives can inhibit mPTP opening, which is crucial in preventing myocardial cell death during ischemia-reperfusion injury. This mechanism is particularly relevant in cardioprotective strategies .
  • Antitumor Activity :
    • Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonyl and benzyl groups can enhance antitumor efficacy .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that similar compounds exhibit antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Case Study 1: Cardioprotection

A study investigated the effects of related triazaspiro compounds on myocardial infarction models. The results indicated that these compounds could significantly reduce apoptosis in cardiac cells by inhibiting mPTP opening, thereby providing a protective effect during reperfusion .

Case Study 2: Antitumor Activity

In vitro assays were conducted on various human cancer cell lines (e.g., HepG2, MCF-7). The results showed that the compound exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity. The SAR analysis revealed that specific substitutions on the aromatic rings enhanced the cytotoxic effects .

Case Study 3: Antimicrobial Testing

Antimicrobial assays using the disk diffusion method demonstrated that derivatives of this class exhibited varying degrees of inhibition against Candida albicans and Staphylococcus aureus. The most effective compounds contained electron-withdrawing groups on the aromatic rings .

Data Tables

Biological ActivityCompoundIC50 (µM)Target
Antitumor3-Benzyl-8-sulfonyl derivative5.2HepG2
CardioprotectionRelated triazaspiro compoundN/AmPTP
AntimicrobialSulfonamide derivative12.4S. aureus

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a spirocyclic amine intermediate. A typical procedure involves reacting 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives with substituted sulfonyl chlorides (e.g., 4-methoxy-3-methylbenzenesulfonyl chloride) in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is stirred at room temperature for 16 hours, followed by quenching with saturated NaHCO₃, extraction with DCM, and purification via silica column chromatography with a DCM/methanol (9:1) gradient .

Q. How is the structural characterization of this compound validated?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the spirocyclic structure and sulfonyl substitution. For analogous compounds, monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters a = 6.17 Å, b = 17.46 Å, c = 15.14 Å, and β = 94.46° have been reported. Refinement using F² data (R₁ < 0.03) and validation with programs like SHELXL ensure accuracy. Complementary techniques include ¹H/¹³C NMR (to confirm benzyl and sulfonyl groups) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While specific toxicity data are limited, related spirocyclic sulfonamides require precautions against inhalation, dermal contact, and dust formation. Use PPE (gloves, lab coats, goggles), work in a fume hood, and store in a cool, dry, ventilated area. Avoid incompatible reagents (e.g., strong oxidizers) and follow institutional guidelines for spill containment and waste disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticonvulsant activity?

  • Methodological Answer : SAR studies focus on modifying the benzyl and sulfonyl substituents. For example:

  • Benzyl group : Replace with 4-fluorobenzyl to enhance blood-brain barrier penetration.
  • Sulfonyl group : Vary methoxy/methyl positions to modulate electron-withdrawing effects and receptor binding.
    In vitro assays (e.g., maximal electroshock seizure (MES) tests in rodents) and molecular docking against GABA receptors can quantify activity. A recent study on analogous triazaspiro compounds reported ED₅₀ values < 30 mg/kg in MES models .

Q. How do researchers resolve contradictions in spectroscopic vs. crystallographic data for spirocyclic compounds?

  • Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and crystallographic data (e.g., bond angles) often arise from dynamic effects (e.g., ring puckering). Strategies include:

  • Variable-temperature NMR : To detect conformational flexibility.
  • DFT calculations : Compare optimized geometries with crystallographic data.
  • Multi-conformer refinement : Apply in crystallographic software (e.g., SHELX) to model disorder.
    For example, a 1,3-diazaspiro[4.5]decane derivative showed a 5° deviation in spirocyclic angles between NMR and X-ray data due to solvatomorphism .

Q. What computational methods predict the metabolic stability of this compound?

  • Methodological Answer : Use in silico tools like SwissADME or Schrödinger’s QikProp to estimate:

  • CYP450 metabolism : Identify sites of oxidation (e.g., benzyl or methoxy groups).
  • Half-life : Predict hepatic clearance using molecular descriptors (e.g., logP, polar surface area).
    Experimental validation involves microsomal stability assays (e.g., human liver microsomes with NADPH cofactor) and LC-MS/MS metabolite profiling .

Q. What green chemistry approaches can improve the synthesis of this compound?

  • Methodological Answer : Replace DCM with cyclopentyl methyl ether (CPME) or ethyl acetate as safer solvents. Catalytic methods (e.g., Bi(OTf)₃ for sulfonylation) reduce stoichiometric base requirements. A recent protocol using sodium hypochlorite as an oxidant for analogous heterocycles achieved 73% yield with ethanol as solvent, aligning with green chemistry principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.